molecular formula C16H16FNO2 B5013726 N-(2-fluorophenyl)-4-isopropoxybenzamide

N-(2-fluorophenyl)-4-isopropoxybenzamide

Cat. No.: B5013726
M. Wt: 273.30 g/mol
InChI Key: VXQTVZPKJMOMOZ-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-4-isopropoxybenzamide” is a chemical compound that belongs to the class of benzamides. Benzamides are compounds containing a benzene ring which is attached to an amide functional group. The “2-fluorophenyl” part indicates a benzene ring with a fluorine atom at the 2nd position. The “4-isopropoxy” part indicates an isopropoxy group (an isopropyl group bound to an oxygen atom) at the 4th position of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate 2-fluorophenylamine with a 4-isopropoxybenzoyl chloride in the presence of a base. This is a standard method for the synthesis of amides .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with a fluorine atom and an amide group, and another benzene ring substituted with an isopropoxy group .


Chemical Reactions Analysis

As an amide, “this compound” could undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the polarity of the compound .

Mechanism of Action

The mechanism of action of “N-(2-fluorophenyl)-4-isopropoxybenzamide” would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with “N-(2-fluorophenyl)-4-isopropoxybenzamide” would depend on its physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm .

Future Directions

The future directions for research on “N-(2-fluorophenyl)-4-isopropoxybenzamide” could include studying its potential uses in various fields such as medicine or materials science, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(2-fluorophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11(2)20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQTVZPKJMOMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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